Fast blue B

概要

説明

Fast blue B is a diazonium salt commonly used as a dye and staining agent in various scientific applications. It is known for its ability to form colored complexes with phenolic compounds, making it useful in biochemical assays and histological staining.

準備方法

Synthetic Routes and Reaction Conditions

Fast blue B can be synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the following steps:

Diazotization: 4-amino-2,5-dimethoxybenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

Coupling: The diazonium salt is then reacted with benzoyl chloride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.

化学反応の分析

Types of Reactions

Fast blue B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different colored products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form colorless or differently colored products.

Substitution: this compound can undergo substitution reactions where the diazonium group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.

Substitution: Various nucleophiles, including phenols and amines, can react with this compound under mild conditions.

Major Products Formed

Oxidation: Different colored azo compounds.

Reduction: Colorless or differently colored amines.

Substitution: Azo compounds with substituted functional groups.

科学的研究の応用

Colorimetric Analysis in Cannabis Testing

One of the primary applications of Fast Blue B is in the colorimetric testing of cannabinoids. The dye reacts with tetrahydrocannabinol (THC) and cannabidiol (CBD), producing distinct chromophores that allow for differentiation between hemp-type and marijuana-type cannabis.

Case Study: Differentiation of Cannabinoids

A study demonstrated that FBB forms a red chromophore in the presence of THC and an orange chromophore with CBD. This colorimetric method was optimized to distinguish between various cannabinoids effectively, addressing legal and regulatory needs in cannabis testing . The results showed high selectivity for THC compared to other cannabinoids and herbal substances.

| Cannabinoid | Color Produced |

|---|---|

| THC | Red |

| CBD | Orange |

Analytical Chemistry Applications

This compound is extensively used in analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC).

HPLC Method for this compound

Recent advancements have introduced a novel HPLC method utilizing this compound salt on a Bridge Ion Separation Technology (BIST) column. This method allows for effective separation and detection of FBB at 320 nm, enhancing its application in analyzing complex mixtures .

| Parameter | Value |

|---|---|

| Column | BIST B+, 4.6×150 mm |

| Mobile Phase | Gradient MeCN |

| Buffer | H3PO4 – 0.2% |

| Flow Rate | 1.0 ml/min |

| Detection | UV 320 nm |

| Peak Retention Time | 6.01 min |

Biochemical Assays

This compound is utilized in various biochemical assays, particularly for enzyme activity detection. It has been employed as a substrate for measuring esterase activity and other enzyme activities in biological samples.

Case Study: Esterase Activity Measurement

In a study assessing esterase activity using powdered tissue samples, FBB was used to visualize the enzymatic reaction, producing a distinct color change that facilitated quantification . This application underscores its utility in biochemical research.

Forensic Science

In forensic science, this compound serves as a field test reagent for detecting THC in suspected cannabis samples. Its rapid response time and color change make it suitable for preliminary screenings.

Field Test Comparison

A comparative study indicated that this compound provides immediate color responses when applied to cannabis samples, making it an effective tool for law enforcement and forensic analysis .

Safety and Toxicity Considerations

While this compound is widely used, there are ongoing discussions regarding its safety profile due to potential carcinogenic properties associated with residual unreacted amines . Researchers continue to explore alternative dyes with similar properties to mitigate these concerns.

作用機序

Fast blue B exerts its effects through the formation of colored complexes with phenolic compounds. The diazonium group in this compound reacts with phenolic hydroxyl groups to form azo bonds, resulting in the formation of colored products. This reaction is the basis for its use in various biochemical assays and staining techniques.

類似化合物との比較

Similar Compounds

Fast blue BB: Another diazonium salt with similar staining properties but different solubility and stability characteristics.

Fast blue RR: Known for its use in histological staining but has different spectral properties compared to fast blue B.

Luxol fast blue: Used primarily for staining myelin in nerve tissues, with different chemical properties and staining mechanisms.

Uniqueness of this compound

This compound is unique due to its specific reactivity with phenolic compounds, making it highly suitable for biochemical assays and histological staining. Its ability to form stable colored complexes under mild conditions sets it apart from other similar compounds.

生物活性

Fast Blue B, also known as Fast Blue Salt B or Azoic Diazo No. 48, is a diazonium compound widely utilized in histological staining and various biochemical assays. Its primary applications stem from its ability to interact with specific biological molecules, making it a valuable tool in research and diagnostics.

This compound is characterized by its yellow to blue-violet color when reacted with suitable substrates. Its chemical structure allows it to bind effectively to charged molecules, facilitating the visualization of cellular structures and enzyme activities. Notably, it can stain proteins and lipids in biological tissues, aiding in microscopy and enzyme activity detection through colorimetric methods .

Applications in Biological Research

This compound has multiple applications across various fields of biological research:

- Histological Staining : It is prominently used as a histological dye for visualizing cellular components under a microscope.

- Enzyme Activity Assays : this compound is employed in assays to detect enzyme activities, such as acetylcholinesterase (AChE), by coupling with substrates like β-naphthyl acetate to produce a quantifiable color change .

- Cannabinoid Detection : Recent studies have demonstrated its reactivity with cannabinoids, including THC and CBD, through an azo coupling reaction. This property is being explored for rapid cannabinoid quantification in cannabis samples .

1. Enzyme Activity Detection

A study illustrated the use of this compound in AChE activity assays. The method involved using β-naphthyl acetate as a substrate, where the reaction with this compound produced a colored product that could be quantified spectrophotometrically. This approach provided a reliable alternative to traditional methods involving DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) .

2. Cannabinoid Quantification

In another significant study, researchers developed a colorimetric method utilizing this compound for estimating total cannabinoid content in cannabis extracts. The method demonstrated rapid results within one minute of exposure, highlighting this compound's potential as a simple alternative to chromatographic techniques .

Comparative Analysis with Other Compounds

This compound shares similarities with other azo dyes but possesses unique properties that enhance its specificity for biological assays. Below is a comparative table showcasing its characteristics alongside other relevant compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fast Blue Salt A | C14H12N4O2 | Primarily used for enzyme assays; different chromatic properties |

| 3-Amino-9-ethylcarbazole | C13H12N4 | Stronger color intensity; used in histochemistry |

| 1-Naphthylamine | C10H9N | Precursor for various azo dyes; simpler structure |

| 4-Aminoazobenzene | C12H12N2 | Commonly used in dyeing textiles; less specific for biological assays |

Safety and Handling

Although this compound is generally considered safe for research purposes when handled properly, researchers are advised to consult the safety data sheet (SDS) provided by suppliers before use. Potential hazards include skin and eye irritation; thus, appropriate safety precautions should be observed during handling.

特性

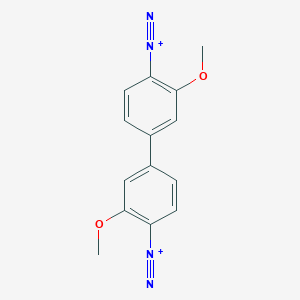

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMMCTXNYMSXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride) | |

| Record name | Fast blue B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0066589 | |

| Record name | C.I.Azoic Diazo Component 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20282-70-6, 91-91-8 | |

| Record name | C.I. Azoic Diazo Component 48 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast blue B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blue BNS salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Azoic Diazo Component 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fast Blue B in histochemical staining?

A1: this compound functions as a coupling agent in histochemical staining procedures. It reacts with the products of enzymatic reactions, typically aromatic amines like naphthylamines, released from specific substrates. This coupling reaction forms colored, insoluble azo dyes that precipitate at the site of enzyme activity, allowing for visualization of the enzyme distribution in tissue sections. []

Q2: Can you provide a specific example of how this compound is used to detect enzyme activity in tissues?

A2: this compound is widely used in the histochemical detection of various enzymes, including esterases and phosphatases. For instance, in the detection of non-specific esterase, naphthol AS-acetate can be used as a substrate. The enzyme hydrolyzes the substrate, releasing naphthol AS. This compound then couples with the released naphthol AS, forming a visible, insoluble azo dye at the location of enzyme activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H14Cl2N4O2, and its molecular weight is 337.19 g/mol.

Q4: Does this compound exhibit characteristic spectroscopic properties?

A4: Yes, this compound displays characteristic absorption spectra. The azo dyes formed by its reaction with different aromatic amines exhibit distinct spectral maxima in the visible range (330-630 nm). This property allows for the differentiation of various enzymatic reaction products based on their spectral characteristics. []

Q5: How does the stability of this compound vary under different storage conditions?

A5: While specific details about the stability of this compound under various storage conditions aren't extensively discussed in the provided research, it's generally recommended to store diazonium salts in cool, dry conditions, protected from light and moisture, to prevent degradation. Freshly prepared solutions are often preferred for optimal results in many applications. []

Q6: What are the implications of this compound's stability for its use in various applications?

A6: The stability of this compound solutions can influence the sensitivity and reproducibility of assays. Degradation of the compound can lead to a decrease in its reactivity, affecting the intensity of color development and potentially leading to inaccurate results. This highlights the importance of using freshly prepared solutions or ensuring proper storage to maintain reagent stability and experimental reliability.

Q7: What are the main applications of this compound in analytical chemistry?

A7: this compound finds application in analytical chemistry for the detection and quantification of various compounds, particularly phenols and aromatic amines. Its ability to form colored complexes with these compounds enables their detection and quantification using spectrophotometric techniques. []

Q8: Can this compound be used for quantitative analysis, and if so, how?

A8: Yes, this compound can be utilized for quantitative analysis. A linear relationship exists between the concentration of the analyte (e.g., alkylresorcinols) and the absorbance of the azo dye formed with this compound. This allows for the creation of calibration curves, enabling the quantification of unknown samples by measuring their absorbance after reaction with this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。